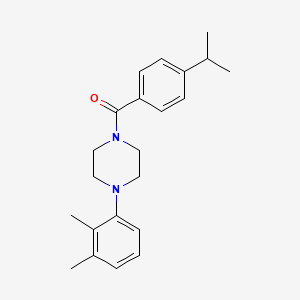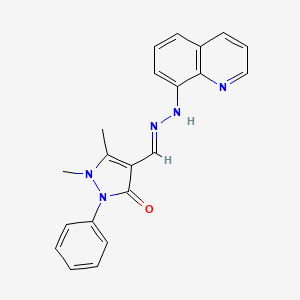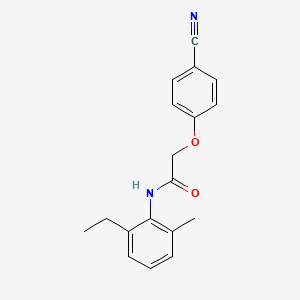
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone (TSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
作用机制
The mechanism of action of 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes and proteins. This compound has been shown to bind to metal ions such as copper, iron, and zinc, which may contribute to its antimicrobial and anticancer properties. This compound has also been found to inhibit the activity of enzymes such as cathepsin B and matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of immune function. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an anticancer agent. This compound has also been found to inhibit the production of inflammatory cytokines and modulate immune cell function, suggesting its potential as an immunomodulatory agent.
实验室实验的优点和局限性
One advantage of using 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone in lab experiments is its versatility, as it has been shown to have activity against various types of cancer cells and microorganisms. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, this compound may have limited solubility in certain solvents, which may affect its efficacy in certain experiments.
未来方向
There are several potential future directions for research on 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential as a therapeutic agent. This compound may also have applications in environmental monitoring and metal ion detection. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
合成方法
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone can be synthesized by reacting 4,4,4-trifluoro-1-phenyl-1,3-butanedione with dithiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone has been used in a variety of scientific research applications, including cancer research, antimicrobial studies, and metal ion detection. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for chemotherapy. In antimicrobial studies, this compound has been found to have activity against various bacteria and fungi, suggesting its potential as an antibacterial or antifungal agent. This compound has also been used as a metal ion detector in environmental and industrial settings.
属性
IUPAC Name |
[(Z)-[(4Z)-4-(carbamothioylhydrazinylidene)-1,1,1-trifluoro-4-phenylbutan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6S2/c13-12(14,15)9(19-21-11(17)23)6-8(18-20-10(16)22)7-4-2-1-3-5-7/h1-5H,6H2,(H3,16,20,22)(H3,17,21,23)/b18-8-,19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIKEYPGJMVOW-LVTUVZGMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C/C(=N/NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


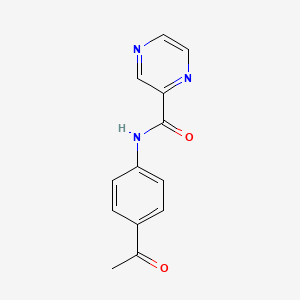

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)

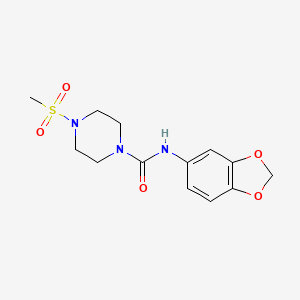
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

